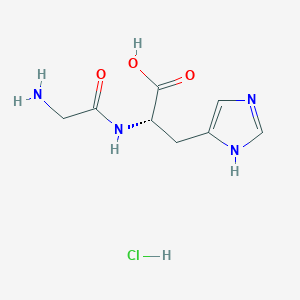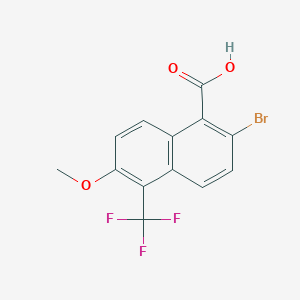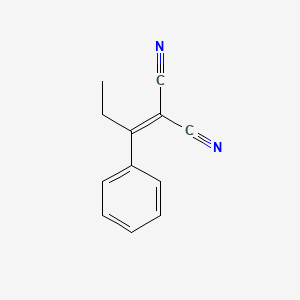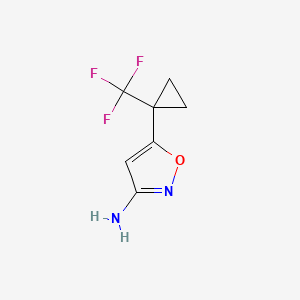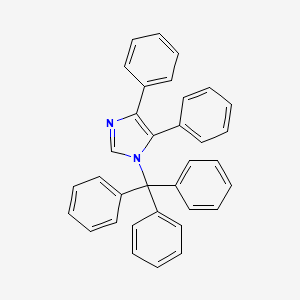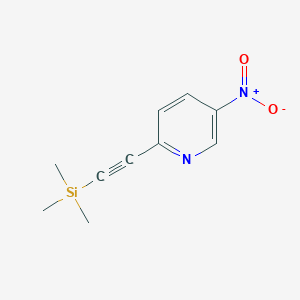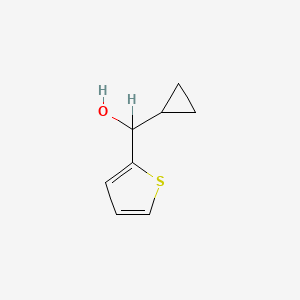
alpha-Cyclopropylthiophene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Cyclopropylthiophene-2-methanol is an organic compound with the molecular formula C8H10OS and a molecular weight of 154.229 g/mol . . This compound features a cyclopropyl group attached to a thiophene ring, which is further connected to a methanol group.
Métodos De Preparación
The synthesis of alpha-cyclopropyl-2-thiophenemethanol typically involves the reaction of cyclopropyl derivatives with thiophene compounds under specific conditions. One common method involves the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
alpha-Cyclopropylthiophene-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
alpha-Cyclopropylthiophene-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-cyclopropyl-2-thiophenemethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
alpha-Cyclopropylthiophene-2-methanol can be compared with other similar compounds, such as:
- Alpha-cyclopropyl-4-methoxydiphenylmethanol
- Alpha-cyclopropyl-4-methylbenzyl alcohol
- 2-(Trimethylsilyl)cyclopropylmethanol
- Alpha-cyclopropyl-4-fluorobenzyl alcohol
- Alpha,alpha-dicyclopropyl-4-methylbenzyl alcohol
These compounds share structural similarities but differ in their functional groups and specific properties. This compound is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
71477-16-2 |
|---|---|
Fórmula molecular |
C8H10OS |
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
cyclopropyl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C8H10OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2 |
Clave InChI |
PEZSCBMHDXNXQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


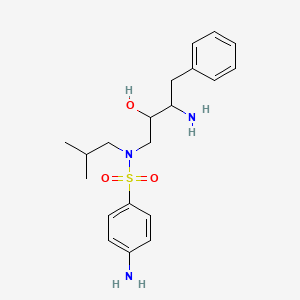
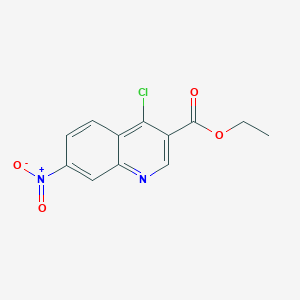
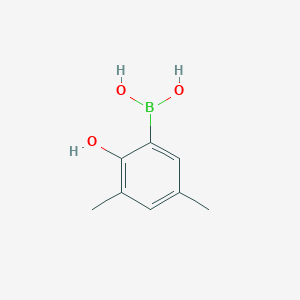
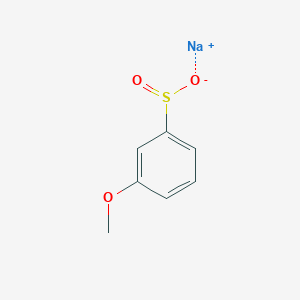
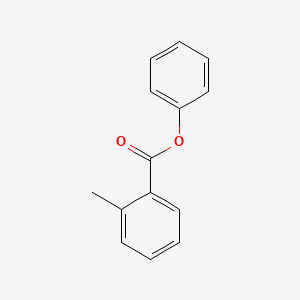
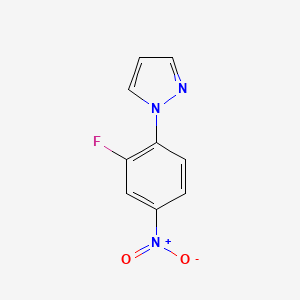
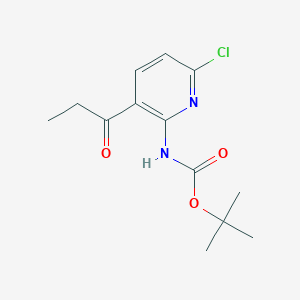
![6-Methylimidazo[1,5-A]pyridine](/img/structure/B8805214.png)
